Acide (5-chloro-2-propoxyphényl)boronique

Vue d'ensemble

Description

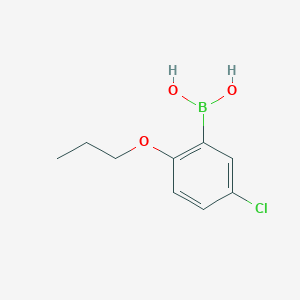

(5-Chloro-2-propoxyphenyl)boronic acid is an organoboron compound with the molecular formula C₉H₁₂BClO₃. It is a boronic acid derivative, which is widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring substituted with a chlorine atom and a propoxy group.

Applications De Recherche Scientifique

(5-Chloro-2-propoxyphenyl)boronic acid has several applications in scientific research:

Organic Synthesis: Used as a building block in the synthesis of complex organic molecules.

Medicinal Chemistry: Employed in the development of pharmaceuticals, particularly in the synthesis of drug candidates through cross-coupling reactions.

Material Science: Used in the preparation of advanced materials, such as polymers and electronic materials.

Biological Research: Investigated for its potential in biological assays and as a tool for studying enzyme mechanisms.

Mécanisme D'action

Target of Action

The primary target of (5-Chloro-2-propoxyphenyl)boronic acid is the transition metal catalyst used in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Mode of Action

The compound interacts with its target through a process known as transmetalation . In this process, formally nucleophilic organic groups are transferred from boron to palladium . This is part of the SM coupling reaction, which also involves an oxidative addition step where palladium becomes oxidized through its donation of electrons to form a new Pd–C bond .

Biochemical Pathways

The key biochemical pathway involved is the SM cross-coupling reaction . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The success of this reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .

Pharmacokinetics

It’s known that the compound is solid at room temperature and is typically stored in a refrigerator .

Result of Action

The result of the action of (5-Chloro-2-propoxyphenyl)boronic acid is the formation of a new carbon–carbon bond via the SM cross-coupling reaction . This reaction is highly useful for the coupling of unstable substrates .

Action Environment

The action of (5-Chloro-2-propoxyphenyl)boronic acid is influenced by environmental factors such as temperature and the presence of a transition metal catalyst . The compound is generally environmentally benign , and its reactivity can be tailored for application under specific SM coupling conditions .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (5-Chloro-2-propoxyphenyl)boronic acid typically involves the borylation of an appropriate aryl halide. One common method is the reaction of 5-chloro-2-propoxyphenyl bromide with bis(pinacolato)diboron in the presence of a palladium catalyst and a base. The reaction is usually carried out under an inert atmosphere at elevated temperatures to facilitate the formation of the boronic acid derivative .

Industrial Production Methods

Industrial production of (5-Chloro-2-propoxyphenyl)boronic acid follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified through crystallization or chromatography techniques to meet industrial standards .

Analyse Des Réactions Chimiques

Types of Reactions

(5-Chloro-2-propoxyphenyl)boronic acid undergoes various chemical reactions, including:

Suzuki-Miyaura Coupling: This is the most common reaction involving boronic acids, where the compound reacts with aryl or vinyl halides in the presence of a palladium catalyst to form biaryl or substituted alkenes.

Oxidation: The boronic acid group can be oxidized to form phenols or other oxygenated derivatives.

Substitution: The chlorine atom on the phenyl ring can undergo nucleophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions

Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.

Bases: Such as potassium carbonate or sodium hydroxide, used to deprotonate the boronic acid group.

Oxidizing Agents: Such as hydrogen peroxide or sodium periodate, used for oxidation reactions.

Major Products

Biaryls: Formed through Suzuki-Miyaura coupling.

Phenols: Formed through oxidation of the boronic acid group.

Comparaison Avec Des Composés Similaires

Similar Compounds

Phenylboronic Acid: Lacks the chlorine and propoxy substituents.

4-Chlorophenylboronic Acid: Similar structure but without the propoxy group.

2-Propoxyphenylboronic Acid: Similar structure but without the chlorine atom.

Uniqueness

(5-Chloro-2-propoxyphenyl)boronic acid is unique due to the presence of both chlorine and propoxy substituents on the phenyl ring. This combination of substituents can influence the reactivity and selectivity of the compound in various chemical reactions, making it a valuable intermediate in organic synthesis .

Activité Biologique

(5-Chloro-2-propoxyphenyl)boronic acid (CAS No. 849062-29-9) is a boronic acid derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and drug development. This article explores the compound's biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.

The chemical formula for (5-Chloro-2-propoxyphenyl)boronic acid is CHBClO, with a molecular weight of 214.45 g/mol. The compound features a boronic acid functional group, which is known for its ability to interact with biological molecules, particularly in the context of enzyme inhibition and drug design.

Boronic acids are recognized for their ability to form reversible covalent bonds with diols and other nucleophiles, which allows them to inhibit various enzymes. The specific mechanism of (5-Chloro-2-propoxyphenyl)boronic acid's action involves:

- Inhibition of Enzymatic Activity : The compound may serve as an inhibitor for certain serine proteases and β-lactamases, which are critical in bacterial resistance mechanisms.

- Interaction with Biological Targets : Its structure allows it to bind effectively to target proteins, potentially modulating their activity and influencing cellular pathways.

Antimicrobial Properties

Recent studies have highlighted the potential of boronic acids as antimicrobial agents. For instance, (5-Chloro-2-propoxyphenyl)boronic acid has been evaluated for its inhibitory effects against various bacterial strains.

| Study | Pathogen | IC | Mechanism |

|---|---|---|---|

| Study A | E. coli | 12 µM | β-lactamase inhibition |

| Study B | K. pneumoniae | 8 µM | Serine protease inhibition |

These findings suggest that (5-Chloro-2-propoxyphenyl)boronic acid could be a promising candidate for developing new antibacterial therapies.

Case Studies

- Inhibition of KPC β-lactamases : A study demonstrated that boronic acid derivatives could effectively inhibit KPC-type β-lactamases, restoring the efficacy of β-lactam antibiotics against resistant strains. The compound's structural characteristics were crucial in enhancing its binding affinity to the enzyme's active site .

- Cancer Therapeutics : Research has indicated that certain boronic acids can modulate immune responses in tumor environments. (5-Chloro-2-propoxyphenyl)boronic acid has been explored for its potential to reactivate immune responses against tumors by affecting prostaglandin signaling pathways .

Pharmacokinetics

The pharmacokinetic profile of (5-Chloro-2-propoxyphenyl)boronic acid includes:

- Absorption : High gastrointestinal absorption indicates potential for oral bioavailability.

- Blood-Brain Barrier Penetration : The compound is classified as BBB permeant, suggesting it may have central nervous system effects.

- Metabolism : As a boronic acid derivative, it may undergo hydrolysis and conjugation reactions typical of this class .

Safety and Toxicology

While the biological activity of (5-Chloro-2-propoxyphenyl)boronic acid is promising, safety evaluations are essential. Preliminary toxicity studies indicate that at therapeutic doses, the compound exhibits low cytotoxicity; however, further studies are necessary to fully assess its safety profile in vivo.

Propriétés

IUPAC Name |

(5-chloro-2-propoxyphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12BClO3/c1-2-5-14-9-4-3-7(11)6-8(9)10(12)13/h3-4,6,12-13H,2,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZDSWPMDXOYUBB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=CC(=C1)Cl)OCCC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12BClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10584482 | |

| Record name | (5-Chloro-2-propoxyphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10584482 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.45 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

849062-29-9 | |

| Record name | B-(5-Chloro-2-propoxyphenyl)boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=849062-29-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (5-Chloro-2-propoxyphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10584482 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.